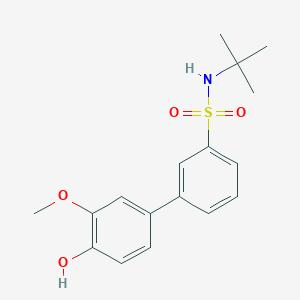
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% (4-t-BSMP) is a chemical compound that has been used in a variety of scientific applications. 4-t-BSMP is a white crystalline solid that is soluble in organic solvents, including ethanol and water. It is a highly stable compound, with a melting point of 146-148°C and a boiling point of 343°C. 4-t-BSMP has been used in a wide range of laboratory experiments, including organic synthesis and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with a variety of molecules, including proteins and nucleic acids, in a manner that is dependent on the specific application. For example, in the synthesis of pharmaceuticals, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with the target molecule in a manner that facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to be non-toxic and not to interact with human cells. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% should be handled with care and appropriate safety precautions should be taken when using this compound.
実験室実験の利点と制限
The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high stability, low toxicity, and wide range of applications. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
将来の方向性
There are a number of potential future directions for research involving 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation of its mechanism of action, development of new synthetic methods using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a reagent, and exploration of its potential applications in drug discovery and development. Additionally, further research is needed to determine the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further investigation of the structure-activity relationships of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is needed to better understand its potential applications.
合成法
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a white crystalline solid. The second step involves the purification of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis and analytical chemistry. In organic synthesis, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In analytical chemistry, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the determination of trace amounts of metals and other compounds.
特性
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKKCQYZXHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

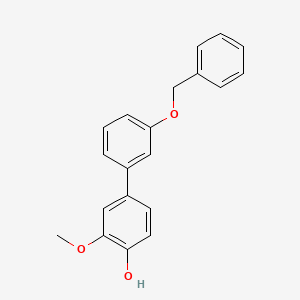
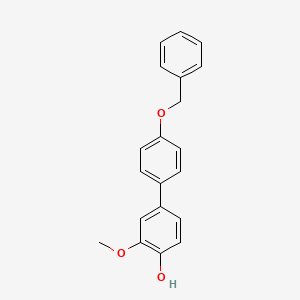
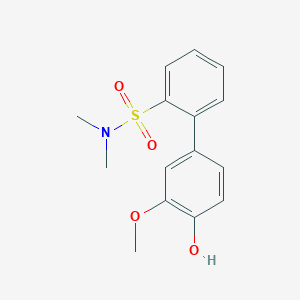

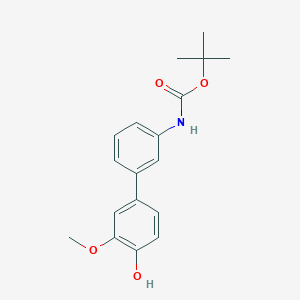
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
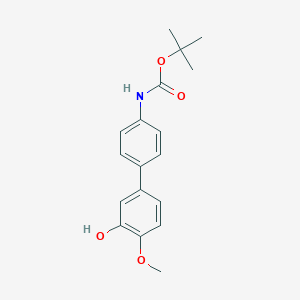
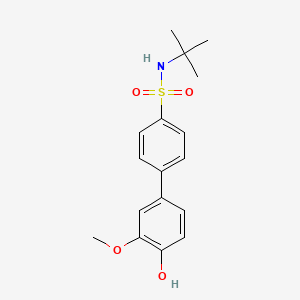
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)